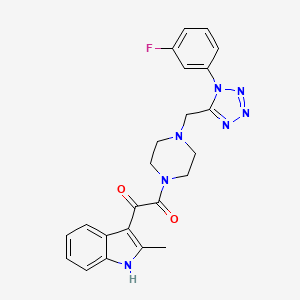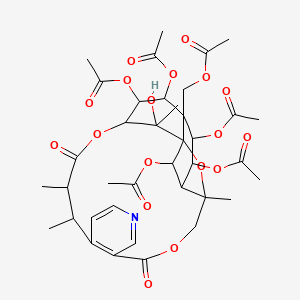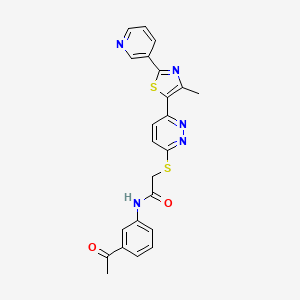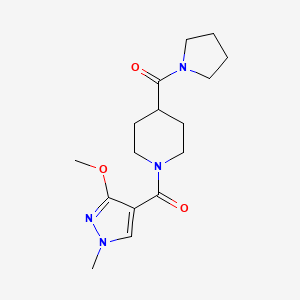
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” is a thiazepane derivative. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms . The “2-Fluorophenyl” indicates the presence of a phenyl ring with a fluorine atom at the 2nd position .
Molecular Structure Analysis
The molecular structure of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would likely involve a seven-membered thiazepane ring attached to a phenyl ring with a fluorine atom at the 2nd position .Chemical Reactions Analysis
The chemical reactions of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure and the conditions under which it’s reacted. Thiazepanes, phenyl rings, and fluorine atoms each have their own typical reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure. For instance, 2-Fluorophenylhydrazine hydrochloride is a beige powder .Applications De Recherche Scientifique
Synthesis and Screening Libraries Development
1,4-Thiazepanes and 1,4-thiazepanones are seven-membered ring systems with a significant 3D character, underrepresented in fragment screening libraries. A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols has been reported to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis is notable for its efficiency, yielding diverse 3D fragments for screening libraries and identifying new BET (bromodomain and extraterminal domain) bromodomain ligands through nuclear magnetic resonance (NMR) fragment screening (Pandey et al., 2020).
Anticonvulsant Activity
The synthesis of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines has been achieved, showing significant anticonvulsant activity in comparison with the standard drug, diazepam. This suggests the potential of such compounds for further exploration in anticonvulsant drug development (Narayana et al., 2006).
Anticancer and Antibacterial Agents
Several halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and tested for their antibacterial and anticancer activities. Compounds demonstrated promising activity against various cancer cell lines and bacteria, indicating the potential of these compounds for therapeutic applications. The exploration of such compounds enriches the diversity of chemical libraries for drug discovery (Holla et al., 2001).
Novel Photodynamic Therapy Photosensitizers
The design of trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin has been carried out, yielding a potent photosensitizer for photodynamic therapy (PDT). This compound exhibited enhanced cellular uptake and reactive oxygen species generation efficiency, demonstrating its potential for treating various cancers through PDT (Hirohara et al., 2015).
Mécanisme D'action
Safety and Hazards
The safety and hazards of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure and how it’s handled. For instance, 2-Fluorophenylhydrazine hydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLIICJWHVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)





![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2443996.png)


